5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride A potent and highly selective D4 dopamine receptor antagonist, with Ki values of > 1700, 770 and 3.5 nM at cloned human D2, D3 and D4 receptors.
Brand Name: Vulcanchem
CAS No.: 874882-93-6
VCID: VC0004300
InChI: InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H
SMILES: CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
Molecular Formula: C23H26Cl2N2O
Molecular Weight: 417.4 g/mol

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

CAS No.: 874882-93-6

Cat. No.: VC0004300

Molecular Formula: C23H26Cl2N2O

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride - 874882-93-6

CAS No. 874882-93-6
Molecular Formula C23H26Cl2N2O
Molecular Weight 417.4 g/mol
IUPAC Name 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride
Standard InChI InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H
Standard InChI Key HZRPUQURUAXOHB-UHFFFAOYSA-N
SMILES CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
Canonical SMILES CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride (IUPAC name: 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole hydrochloride) is a synthetic isoxazole derivative with the molecular formula C23H25ClN2O·HCl and a molecular weight of 417.4 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents such as dimethyl sulfoxide (DMSO), where it achieves concentrations up to 10 mM .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC23H25ClN2O·HCl
Molecular Weight417.4 g/mol
Purity≥98% (HPLC)
Solubility in DMSO4.17 mg/mL (10 mM)
CAS Registry Number874882-93-6

Structural Features

The molecule comprises three distinct moieties:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. The 4-methyl and 5-(4-chlorophenyl) substituents confer steric bulk and electronic modulation .

  • Piperidine scaffold: A six-membered nitrogen-containing ring at position 3 of the isoxazole, providing conformational flexibility for receptor interaction.

  • 2-Phenylethyl side chain: Attached to the piperidine nitrogen, this hydrophobic group enhances binding to the D4 receptor's allosteric pocket .

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hydrochloride salt forms a monoclinic crystal lattice with hydrogen bonding between the protonated piperidine nitrogen and chloride ions .

Pharmacological Profile

Receptor Selectivity and Binding Kinetics

L-741,742 hydrochloride exhibits exceptional selectivity for dopamine D4 receptors over other dopamine receptor subtypes. Radioligand displacement assays using cloned human receptors demonstrate the following inhibition constants (Ki):

Table 2: Receptor Binding Affinities

Receptor SubtypeKi (nM)Selectivity Ratio (vs. D4)
D43.51
D2>1700>486
D3770220

This >400-fold selectivity for D4 receptors underpins its utility in isolating D4-mediated physiological effects . Molecular dynamics simulations suggest that the 2-phenylethyl group forms π-π interactions with Phe330 in the D4 receptor's transmembrane domain 6, while the 4-chlorophenyl moiety engages hydrophobic residues in transmembrane domain 5 .

Experimental Applications and Research Findings

Sleep-Wake Regulation

Intraperitoneal administration of L-741,742 hydrochloride (1.5–6 mg/kg) in male Wistar rats produced dose-dependent alterations in sleep architecture during the light phase :

Table 3: Dose-Dependent Effects on Rodent Sleep

Dose (mg/kg)Effect on Sleep Parameters
1.5↑ Light slow-wave sleep (SWS) duration (+22%)
3.0↑ Quiet waking episodes (+35%); ↓ Active waking duration (-28%)
6.0↓ Total sleep time (-41%); ↑ REM latency (+67%)

These findings implicate D4 receptors in sleep homeostasis, particularly in the transition between wakefulness and non-REM sleep stages .

Glioblastoma Pathobiology

Dolma et al. (2016) utilized L-741,742 hydrochloride (10 μM) to demonstrate that D4 receptor inhibition blocks autophagic flux in glioblastoma stem cells (GSCs), reducing their proliferation and survival by 62% over 72 hours . This effect correlated with accumulation of LC3-II puncta and p62/SQSTM1, markers of impaired autophagy .

Neurochemical Mapping

Microinjection of L-741,742 hydrochloride (1 μg/μL) into the rat lateral habenula attenuated nicotine-induced dopamine release in the prefrontal cortex by 73%, confirming D4 receptor regulation of mesocortical dopamine pathways .

Applications in Neuroscience Research

Mechanistic Studies of D4 Signaling

The compound’s selectivity enables precise interrogation of D4 receptor function in:

  • Synaptic plasticity: D4 activation modulates long-term depression (LTD) in the prefrontal cortex via β-arrestin-2 recruitment .

  • Behavioral models: Chronic L-741,742 administration (2 mg/kg/day for 14 days) reduces novelty-induced hyperlocomotion in DAT-KO mice by 58%, suggesting D4-mediated regulation of dopaminergic hyperactivity .

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